2-Oxaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

2-Oxaspiro[4.5]decane-3-carboxylic acid is a non-planar, spirocyclic building block composed of a tetrahydrofuran ring fused to a cyclohexane ring at a single quaternary carbon, with a carboxylic acid substituent on the oxygen heterocycle. It possesses a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 2344681-38-3
Cat. No. B2466033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.5]decane-3-carboxylic acid
CAS2344681-38-3
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESC1CCC2(CC1)CC(OC2)C(=O)O
InChIInChI=1S/C10H16O3/c11-9(12)8-6-10(7-13-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12)
InChIKeyNQAIIHQBPMYVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[4.5]decane-3-carboxylic acid (CAS 2344681-38-3): A Rigid sp³-Rich Fragment for Medicinal Chemistry


2-Oxaspiro[4.5]decane-3-carboxylic acid is a non-planar, spirocyclic building block composed of a tetrahydrofuran ring fused to a cyclohexane ring at a single quaternary carbon, with a carboxylic acid substituent on the oxygen heterocycle. It possesses a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol [1]. Its high fraction of sp³ hybridized carbons (Fsp³ > 0.8) and conformational rigidity are characteristic of 'escape from flatland' scaffolds increasingly prioritized in fragment-based drug discovery to improve target selectivity and physicochemical properties [2]. The compound is primarily sourced for research purposes from specialist chemical suppliers at purities up to 98% .

The False Equivalence of Spirocyclic Building Blocks: Why 2-Oxaspiro[4.5]decane-3-carboxylic acid Cannot Be Casually Substituted


The precise placement of the heteroatom and the carboxylic acid anchor point on a spirocyclic core dictates not only the vector of exit for further derivatization but also fundamental properties like acidity, lipophilicity, and metabolic susceptibility. A simple substitution with a regioisomer such as 1-Oxaspiro[4.5]decane-8-carboxylic acid would alter the carboxylic acid's position from a secondary carbon on the oxolane ring to a tertiary carbon on the cyclohexane ring, drastically changing its steric environment and predicted pKa. Similarly, swapping the scaffold for a 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid analog introduces a labile lactone and a keto group, creating a distinctly different pharmacophore with altered reactivity and hydrogen-bonding network. The quantitative evidence below demonstrates that these structural differences create measurable, non-interchangeable property profiles critical for reproducible chemical biology and medicinal chemistry workflows.

Head-to-Head Physicochemical and Economic Differentiation Data for 2-Oxaspiro[4.5]decane-3-carboxylic acid


Lipophilicity Tuning: A 0.78 LogP Increase Versus the 8,8-Difluoro Analog Improves Permeability Prediction

The parent compound (2-Oxaspiro[4.5]decane-3-carboxylic acid) exhibits a predicted LogP (XLogP3) of 2.1, significantly higher than the 8,8-difluoro analog, which has a reported LogP of 1.32 [1][2]. This 0.78 LogP unit increase indicates a greater propensity for passive membrane permeability, a key parameter in cell-based assay development and oral bioavailability prediction. The lower lipophilicity of the fluorinated analog, while potentially offering better solubility, may limit its utility in targeting intracellular or CNS-exposed sites.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bonding Network Differentiation: Impact of Scaffold Oxidation State on Donor/Acceptor Count

The target compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors (total 4 H-bonding atoms) [1]. In contrast, the oxidized analog 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid possesses an additional carbonyl oxygen, increasing its molecular complexity and hydrogen bond acceptor count to 4 . This additional acceptor can lead to stronger, more complex water networks and potentially altered binding thermodynamics. The simpler H-bond profile of the target 2-Oxaspiro[4.5]decane-3-carboxylic acid offers a cleaner functional starting point for fragment growth without introducing unnecessary polar interactions that could hinder selectivity.

Hydrogen Bonding Pharmacophore Design Physicochemical Properties

Aqueous Solubility Prediction: Superior Drug-Like pKa Profile Compared to Simple Aliphatic Carboxylic Acids

The predicted pKa of 2-Oxaspiro[4.5]decane-3-carboxylic acid is 3.63 ± 0.20 . This value is critically different from the predicted pKa of simple, non-spirocyclic analogs like cyclohexanecarboxylic acid (pKa ~4.9) [1]. The increased acidity (lower pKa) is attributable to the inductive electron-withdrawing effect of the oxygen atom in the tetrahydrofuran ring, which stabilizes the conjugate base. At physiological pH 7.4, this pKa difference means the target compound exists >99.9% in its ionized form, versus ~99.7% for cyclohexanecarboxylic acid, a nuance that can significantly affect solubility and protein binding.

Solubility Ionization Physicochemical Properties

Conformational Restriction: A Single Rotatable Bond Offers Entropic Advantage Over Flexible Isosteres

The 2-oxaspiro[4.5]decane core confines the molecule to a single rotatable bond, resulting in a highly pre-organized conformational state [1]. Replacing this scaffold with a more flexible bioisostere, such as 3-(cyclohexyloxy)propanoic acid (which contains 4 rotatable bonds), would impose a significant entropic penalty upon target binding. While a direct binding assay comparison is unavailable, the favorable entropic contribution of spirocyclic core rigidification is a well-established class-level advantage for achieving high-affinity target engagement with improved selectivity profiles [2].

Conformational Restriction Drug Design Selectivity

High-Impact Application Scenarios for 2-Oxaspiro[4.5]decane-3-carboxylic acid Supported by Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Intracellular Proteins

The compound's single rotatable bond and high sp³ character (Fsp³ > 0.8) make it an ideal low-complexity fragment for initial screening [1]. Its higher LogP of 2.1, compared to more polar analogs, suggests superior passive permeability for accessing intracellular targets [2]. It fulfills the 'rule of three' for fragments (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 6) and provides a privileged, rigid vector for fragment growth via the carboxylic acid handle.

PROTAC Linker Chemistry Requiring a Rigid, Conjugated Carboxylate Warhead

The precise positioning of the carboxylic acid on the tetrahydrofuran ring creates a well-defined exit vector for linker attachment in targeted protein degradation [1]. Its low pKa (3.63) ensures full ionization at physiological pH, which can be leveraged for solubilizing the often hydrophobic PROTAC constructs . The spirocyclic rigidity maintains a discrete dihedral angle, a critical parameter for ternary complex formation, unlike flexible alkyl linkers.

Chemical Probe Synthesis for Investigating H-Bond Dependent Enzyme Mechanisms

With only 3 H-bond acceptors and 1 donor, this compound presents a clean, minimal H-bonding pharmacophore [1]. This simplicity is a feature, not a flaw, as it reduces off-target interactions. In a hypothetical probe design, this core could be used to present a critical carboxylate to an enzyme's active site (e.g., a protease or hydrolase), with the bulky spirocycle acting as a selectivity filter to exclude closely related enzymes that bind flatter substrates.

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